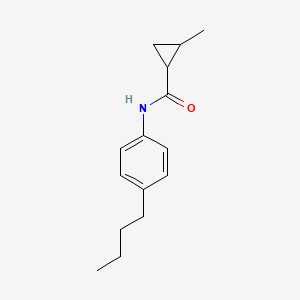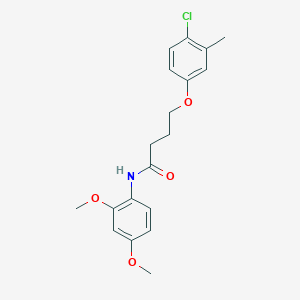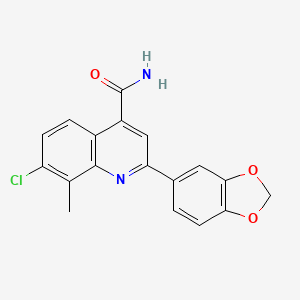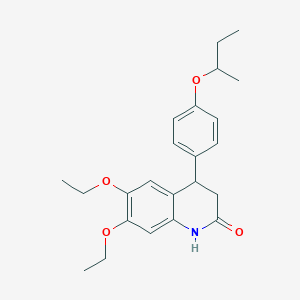
N-(4-butylphenyl)-2-methylcyclopropanecarboxamide
Vue d'ensemble
Description
N-(4-butylphenyl)-2-methylcyclopropanecarboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of cyclic nucleotide phosphodiesterase (PDE) inhibitors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
Applications De Recherche Scientifique
N-(4-butylphenyl)-2-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One of the major applications of this compound is in the treatment of pulmonary hypertension. Studies have shown that this compound 41-2272 can dilate blood vessels in the lungs, leading to improved blood flow and reduced blood pressure in the pulmonary artery. This effect is achieved by the inhibition of PDE5 and PDE1, which are enzymes that break down cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), respectively. By inhibiting these enzymes, this compound 41-2272 increases the levels of cGMP and cAMP, which promote smooth muscle relaxation and vasodilation.
In addition to its application in pulmonary hypertension, this compound 41-2272 has also been studied for its potential use in the treatment of cardiovascular diseases such as heart failure and angina. Studies have shown that this compound can improve cardiac function and reduce myocardial ischemia by increasing the levels of cGMP and cAMP.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide involves the inhibition of PDE5 and PDE1 enzymes. These enzymes are responsible for breaking down cGMP and cAMP, which are second messengers that play a crucial role in vasodilation and smooth muscle relaxation. By inhibiting these enzymes, this compound 41-2272 increases the levels of cGMP and cAMP, leading to vasodilation and smooth muscle relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include vasodilation, smooth muscle relaxation, and improved blood flow. These effects are achieved by increasing the levels of cGMP and cAMP, which promote relaxation of the smooth muscles and dilation of blood vessels. In addition, this compound 41-2272 has been shown to improve cardiac function and reduce myocardial ischemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide is its specificity towards PDE5 and PDE1 enzymes. This specificity makes it an ideal candidate for studying the role of these enzymes in vasodilation and smooth muscle relaxation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide. One of the major directions is the development of new formulations that can improve the solubility and bioavailability of this compound. In addition, further studies are needed to explore the potential therapeutic applications of this compound 41-2272 in other diseases such as diabetes and cancer. Finally, the role of PDE5 and PDE1 enzymes in other physiological processes such as memory and learning should be investigated.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-4-5-12-6-8-13(9-7-12)16-15(17)14-10-11(14)2/h6-9,11,14H,3-5,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHMXNSLMJDRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4647742.png)

![2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B4647761.png)
![1-(3-chloro-2-methylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4647765.png)
![4-[(2-{[1-[4-(methoxycarbonyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4647773.png)
![3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4647796.png)
![2-[2-(4-morpholinyl)ethyl]-6-phenyl-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4647797.png)
![N-(1-adamantylmethyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647801.png)

![N-(3-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4647816.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B4647838.png)
![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B4647846.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4647851.png)

